N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide
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Overview
Description
N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide is a chemical compound with the molecular formula C13H10Cl2N2OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide group linked to a pyridine ring through a sulfanyl bridge, with two chlorine atoms attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide typically involves the reaction of 3,6-dichloropyridine-2-methanethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2,6-Dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide: Used as a fungicide in agriculture.
Uniqueness
N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide stands out due to its unique combination of a benzamide group and a dichloropyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62749-49-9 |
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Molecular Formula |
C13H10Cl2N2OS |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[(3,6-dichloropyridin-2-yl)methylsulfanyl]benzamide |
InChI |
InChI=1S/C13H10Cl2N2OS/c14-10-6-7-12(15)16-11(10)8-19-17-13(18)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
DZYGMXHWMCWGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSCC2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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